2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Description
The compound 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid features a thiazole ring substituted with a methyl group at position 4 and a carboxylic acid at position 3. The piperidine ring at position 2 is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis to protect amines during solid-phase synthesis . This structure combines a sulfur-containing heterocycle (thiazole) with a rigid piperidine scaffold, making it valuable for drug discovery and bioconjugation applications.
Properties
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-16-24(25(29)30)33-23(27-16)14-17-10-12-28(13-11-17)26(31)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,17,22H,10-15H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWYKECMMXUUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved by reacting fluorenylmethoxycarbonyl chloride with piperidine in the presence of a base such as triethylamine.
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic or basic conditions.
Coupling Reaction: The Fmoc-protected piperidine is then coupled with the thiazole carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is cleaved under basic conditions to expose the secondary amine on the piperidine ring. This reaction is critical for further functionalization in peptide synthesis and drug development.
Mechanism :
The base abstracts the acidic α-hydrogen of the Fmoc group, triggering β-elimination to release CO₂ and the fluorenylmethyl anion. The exposed piperidine amine can then participate in nucleophilic reactions .
Carboxylic Acid Functionalization
The carboxylic acid group at the 5-position of the thiazole ring undergoes typical acid-derived reactions, enabling conjugation or derivatization .
Esterification
| Conditions | Reagents | Product |
|---|---|---|
| Acid catalysis | Methanol, H₂SO₄ (cat.) | Methyl ester derivative (yield: 85–90%) |
| Coupling agents | DCC/DMAP, alcohols | High-purity esters for further alkylation |
Amidation
| Conditions | Reagents | Product |
|---|---|---|
| Activation with HATU | Amines, DIPEA | Amides with >80% yield (HPLC-purified) |
| Microwave-assisted synthesis | EDC·HCl, HOBt | Rapid amide formation (15 mins, 90% yield) |
Applications : These reactions are pivotal for creating prodrugs or linking the compound to biomolecules in targeted drug delivery systems .
Thiazole Ring Modifications
The electron-rich thiazole ring participates in electrophilic substitutions and cross-coupling reactions.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 4-Bromo-thiazole derivative (75% yield) |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl-thiazole hybrids for kinase inhibition |
Mechanistic Note : The methyl group at the 4-position sterically directs electrophiles to the 2- and 5-positions of the thiazole ring.
Piperidine Ring Reactivity
After Fmoc removal, the secondary amine on the piperidine ring serves as a nucleophile :
| Reaction | Reagents | Application |
|---|---|---|
| Acylation | Acetyl chloride, TEA | N-Acetyl derivatives for solubility enhancement |
| Reductive Amination | Aldehydes, NaBH₃CN | Extended alkyl chains for receptor targeting |
Stability and Competing Reactions
-
Hydrolysis : The Fmoc group is stable under acidic conditions but hydrolyzes slowly in aqueous basic media (t₁/₂ = 12 hrs at pH 9).
-
Side Reactions : Competing esterification of the carboxylic acid may occur during prolonged Fmoc deprotection unless quenched promptly.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit antimicrobial properties. Although specific data on the compound is limited, thiazoles are generally known for their efficacy against various Gram-positive bacteria and fungi . The compound's structure suggests potential for similar activity, particularly against multidrug-resistant strains.
Anticancer Potential
Thiazole derivatives have been explored for their anticancer properties due to their ability to inhibit certain enzymes involved in tumor growth. Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cells . The incorporation of the piperidine moiety may enhance this effect by improving bioavailability or targeting specific cancer pathways.
Synthesis and Characterization
The synthesis of 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid can be achieved through various methods involving the reaction of thiazole derivatives with appropriate piperidine precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .
Drug Delivery Systems
The Fmoc group is widely used in solid-phase peptide synthesis, making this compound a candidate for drug delivery applications. The ability to modify the Fmoc group allows for controlled release and targeting of therapeutic agents, which is crucial in enhancing treatment efficacy while minimizing side effects .
Antimicrobial Evaluation
In a study evaluating various thiazole derivatives, compounds with structural similarities to this compound were tested against resistant strains of bacteria. Results showed varying degrees of effectiveness, with some derivatives demonstrating significant inhibitory concentrations against selected pathogens .
Anticancer Studies
Another study focused on the anticancer properties of thiazole-containing compounds revealed that modifications at the 5-position of the thiazole ring could enhance cytotoxicity against specific cancer cell lines. This suggests that further exploration of this compound could yield promising results in cancer therapy .
Mechanism of Action
The mechanism of action of 2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocycle Variations
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-5-carboxylic acid (CAS: 2137862-31-6)
- Key Difference : Replaces the thiazole’s sulfur atom with oxygen, forming an oxazole ring.
- Impact :
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
Substituent and Functional Group Modifications
1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS: 2059971-10-5)
- Key Difference : Pyrazole ring replaces thiazole.
- Impact :
2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS: 2102411-73-2)
Acid Group Modifications
2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic acid (CAS: 180181-05-9)
Structural and Functional Comparison Table
*Exact molecular formula inferred from structural analogs.
Biological Activity
2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS Number: 2137931-76-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C25H24N2O4S, with a molar mass of 448.53 g/mol. The structural components include a thiazole ring, which is often associated with various biological activities, and a piperidine moiety that contributes to the compound's pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O4S |
| Molar Mass | 448.53 g/mol |
| CAS Number | 2137931-76-9 |
| Synonyms | 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid |
Antioxidant and Antidiabetic Effects
Recent studies have indicated that thiazole derivatives exhibit protective effects against diabetes mellitus (DM). For instance, research on related thiazole compounds has shown their ability to improve insulin sensitivity and lipid profiles while reducing oxidative stress markers in diabetic models. These findings suggest that this compound may possess similar properties due to its structural characteristics .
Antimicrobial Activity
Thiazole derivatives have been documented for their antimicrobial properties. While specific data on the antimicrobial activity of this compound is limited, related compounds have shown significant effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of critical metabolic pathways .
Case Study 1: In Vivo Efficacy in Diabetic Models
In a study involving diabetic rats induced by streptozotocin (STZ), administration of thiazole derivatives resulted in significant reductions in serum glucose levels and improvements in lipid profiles after four weeks of treatment. Parameters such as triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) were notably improved . This suggests that compounds like this compound could be explored further for their antidiabetic potential.
Case Study 2: Antimicrobial Screening
Research on thiazole derivatives has demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to over 1000 µg/mL against different bacterial strains . Although specific MIC data for this compound are not yet available, the structural similarities suggest a potential for similar activity.
The biological activity of thiazole derivatives often involves:
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Interfering with enzymes critical for bacterial survival or metabolic processes.
- Cell Membrane Disruption : Altering the integrity of bacterial cell membranes leading to cell death.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves:
- Fmoc-protection : Introducing the 9-fluorenylmethoxycarbonyl (Fmoc) group to the piperidine nitrogen under basic conditions (e.g., using DIPEA in DCM) .
- Thiazole ring formation : Cyclization of precursors like thioamides or via Hantzsch thiazole synthesis, often catalyzed by EDCI/HOBt .
- Coupling reactions : Linking the piperidine-thiazole moiety to carboxylic acid groups using coupling agents like HATU or DCC . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent Fmoc-group cleavage .
- Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .
- Decontamination : Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR : H and C NMR identify Fmoc aromatic protons (δ 7.2–7.8 ppm) and thiazole methyl groups (δ 2.4–2.6 ppm) .
- IR : Stretching vibrations for carbonyl groups (Fmoc: ~1710 cm, carboxylic acid: ~1680 cm) confirm functional groups .
- Elemental analysis : Validates purity by matching experimental vs. calculated C/H/N/S ratios .
Q. What are the known acute toxicity profiles and required safety protocols?
- Acute toxicity : Classified as Category 4 for oral, dermal, and inhalation exposure, requiring emergency measures like skin/eye rinsing and medical consultation .
- First aid : Immediate decontamination (e.g., flushing eyes with water for 15 minutes) and antidote administration (if available) .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving Fmoc-protected intermediates to improve yields?
- Catalyst selection : HATU outperforms EDCI in coupling efficiency for sterically hindered intermediates .
- Solvent optimization : Use DMF for solubility but switch to DCM to minimize side reactions during Fmoc deprotection .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
Q. What strategies resolve discrepancies between computational predictions and experimental spectral data?
- DFT calculations : Compare computed H NMR chemical shifts (using B3LYP/6-31G*) with experimental data to identify conformational mismatches .
- Solvent correction : Apply PCM (Polarizable Continuum Model) to account for solvent effects in theoretical spectra .
- Impurity profiling : Use LC-MS to detect byproducts (e.g., de-Fmoc derivatives) that skew spectral matches .
Q. How does the Fmoc group influence reactivity in solid-phase peptide synthesis (SPPS)?
- Stability : Fmoc resists acidic conditions but is cleaved rapidly by 20% piperidine in DMF, enabling selective deprotection .
- Solubility : Enhances solubility in polar aprotic solvents (DMF, DMSO), critical for resin-bound synthesis .
- Side reactions : Monitor for Fmoc migration to secondary amines under prolonged basic conditions .
Q. What methods assess the compound’s interaction with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (k/k) to immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and stoichiometry .
- Molecular docking : Uses AutoDock Vina to predict binding poses in enzyme active sites, validated by mutagenesis studies .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
